molecular formula C20H22ClNO3 B2802900 [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 391239-95-5

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2802900
CAS No.: 391239-95-5
M. Wt: 359.85
InChI Key: RNQVDGUYAYSCHF-UHFFFAOYSA-N
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Description

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a synthetic organic compound featuring a hybrid structure combining carbamate and ester functionalities. Its molecular architecture includes:

  • A 4-chlorophenyl group linked via an acetate moiety.
  • A carbamoyl group attached to a methyl ester, which is further connected to a 4-phenylbutan-2-yl chain.

Properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-15(7-8-16-5-3-2-4-6-16)22-19(23)14-25-20(24)13-17-9-11-18(21)12-10-17/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQVDGUYAYSCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the reaction of 4-phenylbutan-2-amine with methyl 2-(4-chlorophenyl)acetate in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Structural Highlights
This compound (Target Compound) Likely C20H22ClNO3* ~350–370* ~4.5–5.0* Ester, carbamate, chlorophenyl, phenylbutan-2-yl Combines ester and carbamate groups; hydrophobic aromatic/aliphatic backbone.
2-(4-Chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide C18H20ClNO 301.81 4.188 Amide, chlorophenyl, phenylbutan-2-yl Amide linkage instead of ester/carbamate; simpler structure with high lipophilicity.
[(4-Chlorophenyl)carbamoyl]methyl 2-(...sulfanyl)acetate C19H25ClN2O4S 412.93 Not reported Sulfide, ester, carbamoyl, cyclohexyl Sulfur-containing backbone; multiple amide groups enhance hydrogen bonding potential.
Methyl 2-[4-(chloromethyl)phenyl]acetate C10H11ClO2 198.65 ~2.5* Ester, chloromethylphenyl Simpler structure with chloromethyl group; lower molecular weight and logP.
Methyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene... C13H10ClNO3S2 335.81 Not reported Thiazolidinone, sulfanylidene, ester Heterocyclic thiazolidinone core; conjugated double bonds may influence electronic properties.

*Estimated based on structural analogs.

Key Observations:

Lipophilicity :

  • The target compound’s logP is expected to exceed 4.5 due to its extended hydrophobic backbone (phenylbutan-2-yl and chlorophenyl groups), similar to 2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide (logP = 4.188) .
  • Simpler esters like Methyl 2-[4-(chloromethyl)phenyl]acetate have lower logP (~2.5), indicating reduced membrane permeability .

Functional Group Impact: Amide vs. Ester/Carbamate: The amide in 2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide confers metabolic stability compared to the target compound’s ester, which may undergo hydrolysis .

Structural Complexity and Bioactivity: Thiazolidinone derivatives (e.g., ) exhibit distinct electronic profiles due to conjugation, which could enhance interactions with biological targets like enzymes or receptors. The phenylbutan-2-yl chain in the target compound and may improve binding to hydrophobic pockets in proteins, a trait leveraged in drug design for enhanced selectivity .

Synthetic Accessibility :

  • Carbamate-linked compounds (target and ) often require multi-step syntheses involving chloroformate intermediates, whereas amides () are typically synthesized via simpler coupling reactions .

Research Findings and Implications

  • However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization .
  • Biological Targets : Analogous chlorophenyl-containing compounds have shown activity against tumor cells and enzymes (e.g., HDACs, kinases), suggesting the target compound could be evaluated for similar applications .

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